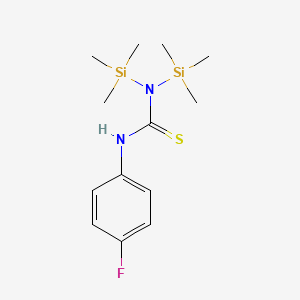
1,1-Bis(trimethylsilyl)-3-(p-fluorophenyl)-2-thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(trimethylsilyl)-3-(4-fluorophenyl)-2-thiourea is a chemical compound that features a unique combination of trimethylsilyl groups and a fluorophenyl group attached to a thiourea core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(trimethylsilyl)-3-(4-fluorophenyl)-2-thiourea typically involves the reaction of 4-fluoroaniline with trimethylsilyl isothiocyanate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for 1,1-Bis(trimethylsilyl)-3-(4-fluorophenyl)-2-thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Bis(trimethylsilyl)-3-(4-fluorophenyl)-2-thiourea can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The thiourea moiety can be oxidized to form corresponding sulfonyl derivatives or reduced to form thiol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents or nucleophiles. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include derivatives where the trimethylsilyl groups are replaced by other functional groups.
Oxidation: Products include sulfonyl derivatives.
Reduction: Products include thiol derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Bis(trimethylsilyl)-3-(4-fluorophenyl)-2-thiourea has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It is used in the development of new materials with unique properties.
Biological Studies: It is investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 1,1-Bis(trimethylsilyl)-3-(4-fluorophenyl)-2-thiourea involves its interaction with various molecular targets. The trimethylsilyl groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The fluor
Eigenschaften
CAS-Nummer |
71457-03-9 |
|---|---|
Molekularformel |
C13H23FN2SSi2 |
Molekulargewicht |
314.57 g/mol |
IUPAC-Name |
3-(4-fluorophenyl)-1,1-bis(trimethylsilyl)thiourea |
InChI |
InChI=1S/C13H23FN2SSi2/c1-18(2,3)16(19(4,5)6)13(17)15-12-9-7-11(14)8-10-12/h7-10H,1-6H3,(H,15,17) |
InChI-Schlüssel |
WYFCTKCAPBBZEW-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N(C(=S)NC1=CC=C(C=C1)F)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


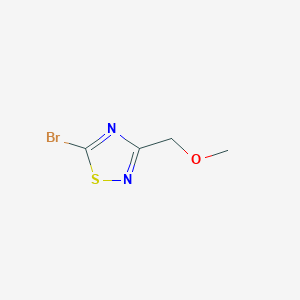
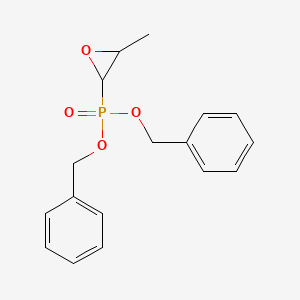
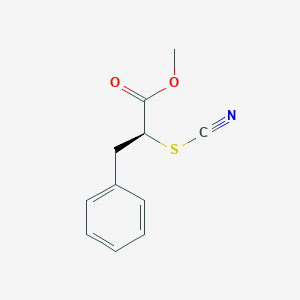
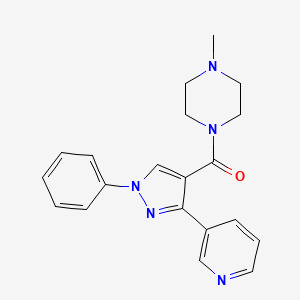
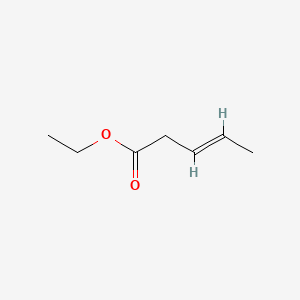
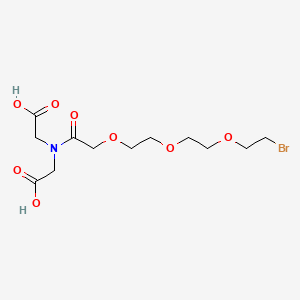
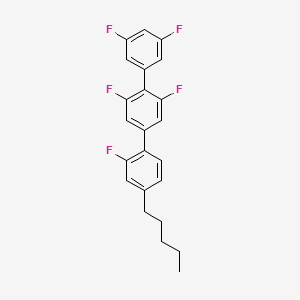
![1-[4-(2-Methoxyethoxy)phenyl]piperazine hydrochloride](/img/structure/B12840610.png)
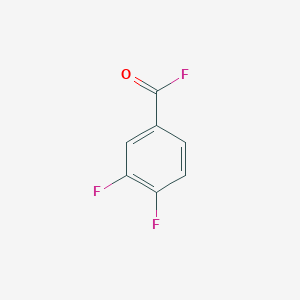
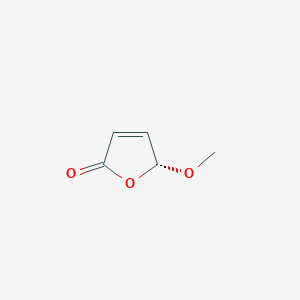
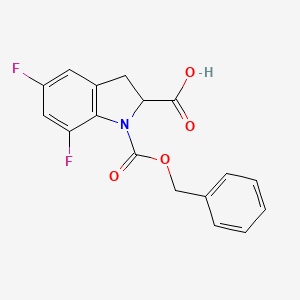
![5-(((2,6-Difluoro-3,5-dimethoxyphenyl)amino)methyl)-N-ethyl-1h-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12840625.png)
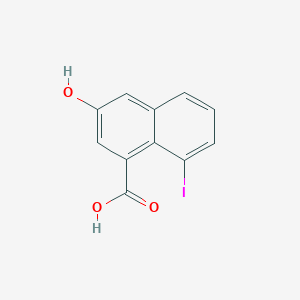
![3-Benzyl-5-[4-(tert-butyldimethylsilyloxy)phenyl]pyrazin-2-amine](/img/structure/B12840660.png)
